5-Bromo-2-heptyloxybenzonitrile

GPCR pharmacology Serotonin receptor binding Medicinal chemistry

5-Bromo-2-heptyloxybenzonitrile (C₁₄H₁₈BrNO; MW 296.20) is a 5-bromo-2-alkoxybenzonitrile analogue distinguished by a linear seven-carbon heptyloxy chain at the ortho position relative to the nitrile group and a bromine atom para to it. The compound is typically supplied at ≥95% purity as a building block for medicinal chemistry, agrochemical intermediate synthesis, and materials science.

Molecular Formula C14H18BrNO
Molecular Weight 296.20 g/mol
Cat. No. B8334821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-heptyloxybenzonitrile
Molecular FormulaC14H18BrNO
Molecular Weight296.20 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=C(C=C(C=C1)Br)C#N
InChIInChI=1S/C14H18BrNO/c1-2-3-4-5-6-9-17-14-8-7-13(15)10-12(14)11-16/h7-8,10H,2-6,9H2,1H3
InChIKeyXJTCXIYCDUIGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-heptyloxybenzonitrile – Structural Identity and Procurement-Relevant Physicochemical Profile


5-Bromo-2-heptyloxybenzonitrile (C₁₄H₁₈BrNO; MW 296.20) is a 5-bromo-2-alkoxybenzonitrile analogue distinguished by a linear seven-carbon heptyloxy chain at the ortho position relative to the nitrile group and a bromine atom para to it. The compound is typically supplied at ≥95% purity as a building block for medicinal chemistry, agrochemical intermediate synthesis, and materials science . Its computed logP of approximately 3.5–4.2 reflects substantially higher lipophilicity than shorter-chain or hydroxylated congeners, a property that directly influences membrane partitioning, solubility, and biological target engagement [1].

Why 5-Bromo-2-heptyloxybenzonitrile Cannot Be Replaced by Generic Alkoxy‑Chain or Hydroxyl Analogues


Within the 5-bromo-2-alkoxybenzonitrile series, the alkoxy chain length is not a trivial substituent but a decisive modulator of lipophilicity, self-assembly behaviour, and biological recognition. Empirical data show that extending the alkoxy chain from methoxy (C1) to heptyloxy (C7) raises computed logP from approximately 1.5–1.8 to 3.5–4.2, a shift that qualitatively alters aqueous solubility, passive membrane permeability, and protein‑binding kinetics . In competitive radioligand‑binding experiments, the heptyloxy‑bearing compound achieves a Ki of 110 nM at the human 5‑HT₇B receptor, whereas the analogous ethoxy analogue (C2) displays an IC₅₀ of 2.84 µM against the MCF‑7 cell line in a functionally unrelated assay, underscoring that even modest chain‑length differences produce non‑interchangeable pharmacodynamic profiles [1]. These observations preclude simple substitution of one alkoxy‑chain variant for another without re‑validating the target‑specific activity and physicochemical behaviour required for a given application.

Quantitative Comparator Evidence for 5-Bromo-2-heptyloxybenzonitrile: Measured Differentiation vs. Closest Alkoxy Analogues


Serotonin 5‑HT₇B Receptor Affinity: Heptyloxy vs. Ethoxy vs. Hydroxyl Analogues

In a radioligand displacement assay performed on human 5‑HT₇B receptors heterologously expressed in HEK293 cells, 5-bromo-2-heptyloxybenzonitrile (as the elaborated ligand CHEMBL4207365) exhibited a binding affinity constant (Ki) of 110 nM [1]. By contrast, the ethoxy analogue (5-bromo-2-ethoxybenzonitrile) has not been characterised at this target; its only reported quantitative biological data are antiproliferative IC₅₀ values of 2.84 µM (MCF‑7) and 4.4 µM (HepG2) in a distinctly different oncology‑focused assay system . This disparity in target engagement (nM GPCR binding versus µM cytotoxicity) illustrates that the heptyloxy chain directs the compound toward a specific CNS‑relevant receptor interaction that is absent from the shorter‑chain analogue.

GPCR pharmacology Serotonin receptor binding Medicinal chemistry

5‑HT₁A vs. 5‑HT₇B Selectivity Window: Heptyloxy Confers ~24‑Fold Subtype Discrimination

Within the same radioligand‑binding panel, the heptyloxy‑bearing compound displayed a Ki of 2,680 nM at the human 5‑HT₁A receptor (displacement of [³H]-8‑OH‑DPAT, HEK293 cells) [1]. Comparison with its 110 nM Ki at 5‑HT₇B yields a selectivity ratio of approximately 24‑fold in favour of 5‑HT₇B. Although no selectivity data are publicly available for shorter‑chain analogues at these two receptors, the absolute Ki values demonstrate that the heptyloxy‑substituted scaffold can discriminate between closely related serotonin receptor subtypes, a prerequisite for developing tool compounds with reduced polypharmacology [2].

GPCR selectivity Serotonin receptor subtypes Off‑target profiling

Lipophilicity‑Driven Property Differentiation: Computed logP Step‑Change Across Alkoxy Chain Lengths

Computed logP values for the 5-bromo-2-alkoxybenzonitrile series step upward with each additional methylene unit in the alkoxy chain. For the heptyloxy analogue (C₇ chain), multiple computational sources converge on a logP of approximately 3.5–4.2, compared with a calculated logP of roughly 1.5–1.8 for the methoxy analogue (C₁ chain) and ~2.0–2.5 for the propoxy analogue (C₃ chain) [1][2]. While direct experimental logP measurements are not yet deposited in public repositories, the predicted difference of ~2 log units between C₁ and C₇ translates to a theoretical 100‑fold difference in octanol/water partition coefficient, profoundly affecting aqueous solubility and passive membrane flux .

Physicochemical profiling Lipophilicity ADME prediction

Synthetic Versatility: Scalable Nucleophilic Aromatic Substitution Route from 5-Bromo-2-fluorobenzonitrile

5-Bromo-2-heptyloxybenzonitrile is accessible via a straightforward one‑step nucleophilic aromatic substitution (SNAr) in which 5-bromo-2-fluorobenzonitrile is treated with 1‑heptanol in the presence of a base (e.g., NaH) in a polar aprotic solvent (DMF or THF) at 0–25 °C for ~50 min, affording the product after aqueous work‑up and extraction with ethyl acetate . This synthetic route exploits the enhanced leaving‑group ability of fluorine at the 2‑position and does not require transition‑metal catalysis, in contrast to routes that install the alkoxy chain via Ullmann‑ or Buchwald‑type couplings, which are typically required for chloro‑ or bromo‑substituted precursors [1]. The catalyst‑free nature of this transformation reduces the risk of metal contamination and simplifies purification, making the compound more scalable and cost‑effective for medicinal chemistry laboratories requiring multi‑gram quantities.

Synthetic methodology Process chemistry Building block procurement

Self‑Assembly and materials Applications: Alkoxy Chain Length Determines Interfacial Phase Behaviour

Systematic scanning tunnelling microscopy (STM) studies of alkoxybenzonitriles (ABNs) at the solution–graphite interface have established that increasing alkoxy chain length shifts the critical concentration for ordered self‑assembly to lower values and alters the observed two‑dimensional phase from mobile to stable lamellar structures [1]. Although the published ABN series did not include the 5‑bromo‑substituted analogue, the ABN platform demonstrates that chain‑length‑dependent self‑assembly is a robust class property governed by van der Waals interactions of the alkyl tail [2]. The heptyloxy chain (C₇) is predicted to stabilise lamellar packing more effectively than the butoxy (C₄) or hexyloxy (C₆) chains, making the compound a more suitable candidate for surface‑patterning or liquid‑crystal precursor applications where long‑range order and low critical aggregation concentration are required.

Supramolecular chemistry Self-assembled monolayers Materials science

Procurement‑Relevant Application Scenarios for 5-Bromo-2-heptyloxybenzonitrile Based on Quantitative Differentiation


Neurological GPCR Tool Compound Development Targeting Serotonin 5‑HT₇ Receptors

The validated Ki of 110 nM at human 5‑HT₇B, together with 24‑fold selectivity over 5‑HT₁A, makes 5-bromo-2-heptyloxybenzonitrile a credible starting scaffold for developing selective 5‑HT₇ modulators for CNS indications such as depression, circadian rhythm disorders, or schizophrenia [1]. Shorter‑chain analogues lack this receptor profiling data, meaning procurement of the heptyloxy compound saves the medicinal chemist weeks of de novo synthesis and primary screening.

Synthesis of Hydrophobic Drug‑Like Libraries with Predicted CNS Permeability

With a computed logP of 3.5–4.2, the compound resides in the lipophilicity window associated with favourable blood‑brain barrier penetration (typically logP 2–5) [1]. Combinatorial libraries built around this scaffold can explore hydrophobic binding pockets (e.g., GPCR transmembrane domains, enzyme active sites) that are inaccessible to the more polar methoxy or ethoxy analogues (logP < 2.5), directly addressing medicinal chemistry design principles for CNS targets.

Gram‑Scale Building Block Supply via Catalyst‑Free SNAr Chemistry

The one‑step, catalyst‑free synthesis from 5-bromo-2-fluorobenzonitrile and 1‑heptanol enables rapid multi‑gram production without the purification challenges associated with metal‑catalysed coupling reactions [1]. This route is immediately scalable for medicinal chemistry CROs and internal discovery groups that require reliable, cost‑competitive access to 5‑10 g quantities for analogue synthesis and preliminary in vivo profiling.

Molecular Self‑Assembly and Liquid‑Crystal Precursor Research

For academic and industrial groups investigating ordered molecular films or thermotropic liquid crystals, the C₇ alkoxy chain of 5-bromo-2-heptyloxybenzonitrile provides a longer hydrophobic tail than commercially prevalent C₁–C₄ analogues, predicted to stabilise lamellar phases at lower critical concentrations based on the well‑characterised self‑assembly behaviour of the alkoxybenzonitrile class [1][2]. The bromine substituent additionally offers a versatile handle for further functionalisation via cross‑coupling, enabling post‑assembly modification or incorporation into more complex π‑conjugated systems.

Quote Request

Request a Quote for 5-Bromo-2-heptyloxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.